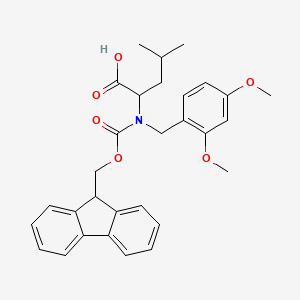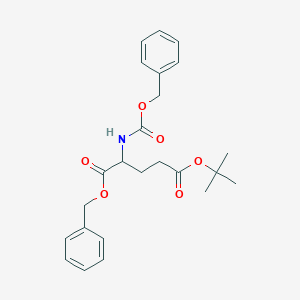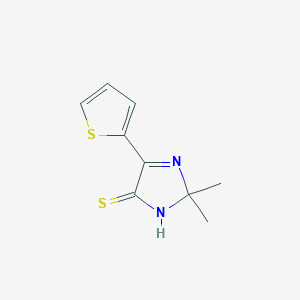
Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH is a derivative of leucine, an essential amino acid, and is commonly used in peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in solid-phase peptide synthesis. The presence of the 2,4-dimethoxybenzyl group adds unique properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH typically involves the following steps:
Protection of Leucine: Leucine is first protected with an Fmoc group. This is achieved by reacting leucine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the 2,4-Dimethoxybenzyl Group: The protected leucine is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base like triethylamine to introduce the 2,4-dimethoxybenzyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of leucine are protected with Fmoc groups using automated reactors.
Bulk Substitution:
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group of leucine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for peptide coupling.
Major Products Formed
Deprotected Leucine Derivative: Removal of the Fmoc group yields the free amine form of the leucine derivative.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains, which can be further modified or used in various applications.
Aplicaciones Científicas De Investigación
Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH is used in several scientific research fields:
Chemistry: It is a key reagent in solid-phase peptide synthesis, enabling the creation of complex peptides and proteins.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group of leucine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing the sequential addition of amino acids to form peptides and proteins. The 2,4-dimethoxybenzyl group provides additional stability and solubility to the compound, facilitating its use in various synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH: A glycine derivative with similar protecting groups.
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH: An alanine derivative with similar properties.
Uniqueness
Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH is unique due to the presence of the leucine residue, which imparts specific hydrophobic properties to the compound. This makes it particularly useful in the synthesis of hydrophobic peptides and proteins, which are challenging to synthesize using other amino acid derivatives.
Propiedades
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSOWMLPKHDMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)
![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
![(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)

![N-phenyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15156281.png)
![Ethyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15156284.png)

![4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B15156293.png)
![3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15156305.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)

![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15156330.png)
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
